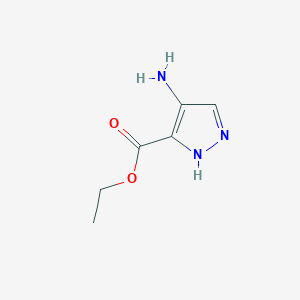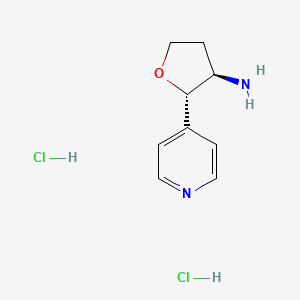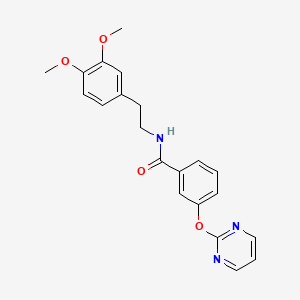![molecular formula C23H18O6 B2914949 2-(8-Methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxy-2-phenylacetic acid CAS No. 430453-46-6](/img/structure/B2914949.png)
2-(8-Methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxy-2-phenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(8-Methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxy-2-phenylacetic acid is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of chromones, which are known for their diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxy-2-phenylacetic acid typically involves multiple steps, starting with the formation of the benzo[c]chromen-3-yl core. This can be achieved through a series of reactions including cyclization, oxidation, and methylation. The phenylacetic acid moiety is then introduced through a substitution reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled conditions to ensure consistency and purity. Advanced techniques such as flow chemistry might be employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the methyl group to a carboxylic acid.
Reduction: : Reduction of the carbonyl group to an alcohol.
Substitution: : Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like potassium permanganate or chromic acid.
Reduction: : Employing reducing agents such as lithium aluminum hydride.
Substitution: : Utilizing nucleophiles in the presence of a suitable catalyst.
Major Products Formed
Oxidation: : Formation of 2-(8-Methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxy-2-phenylacetic acid.
Reduction: : Production of 2-(8-Methoxy-4-methyl-6-hydroxybenzo[c]chromen-3-yl)oxy-2-phenylacetic acid.
Substitution: : Generation of various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
This compound has shown promise in several scientific research areas:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Applied in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2-(8-Methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxy-2-phenylacetic acid exerts its effects involves interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects.
Comparaison Avec Des Composés Similaires
This compound is unique due to its specific structural features and biological activities. Similar compounds include:
2-(8-Methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxy-N,N-dimethylacetamide
2-({8-Methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl}oxy)-N-methyl-N-phenylacetamide
These compounds share the benzo[c]chromen-3-yl core but differ in their substituents and functional groups, leading to variations in their properties and applications.
Propriétés
IUPAC Name |
2-(8-methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxy-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O6/c1-13-19(28-21(22(24)25)14-6-4-3-5-7-14)11-10-17-16-9-8-15(27-2)12-18(16)23(26)29-20(13)17/h3-12,21H,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLWGEUHKYAYIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OC(C4=CC=CC=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B2914870.png)
![3-Propylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2914871.png)


![4-Amino-N-[2-(diethylamino)ethyl]-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2914875.png)

![2-chloro-6-fluoro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide](/img/structure/B2914878.png)

![6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2914880.png)

![N-[(5-benzoylthiophen-2-yl)methyl]-5-bromothiophene-2-sulfonamide](/img/structure/B2914883.png)

